Dimethyldioctylammonium chloride

Vue d'ensemble

Description

Dimethyldioctylammonium chloride is an organic compound classified as a quaternary ammonium salt. It is commonly used as a disinfectant and antiseptic due to its strong antimicrobial properties. The compound is characterized by its chemical formula C18H40ClN and has a molecular weight of 305.97 g/mol . It appears as a colorless to light yellow liquid and is slightly soluble in water but soluble in ethanol .

Méthodes De Préparation

Dimethyldioctylammonium chloride can be synthesized through several methods:

Reaction of Chlorooctane and Methylamine: In the presence of a catalyst, chlorooctane reacts with methylamine to form dioctyl methyl tertiary amine.

Amination of Octanol: Octanol, hydrogen, and methylamine are subjected to an amination reaction in the presence of a catalyst to form dioctyl methyl tertiary amine.

Analyse Des Réactions Chimiques

Dimethyldioctylammonium chloride undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

DDAC is widely used in disinfectants due to its broad-spectrum antimicrobial efficacy. It is commonly found in:

- Household Cleaning Products : DDAC is incorporated into various cleaning agents, including surface disinfectants, laundry detergents, and kitchen cleaners. Its effectiveness in hard water conditions enhances its utility in everyday cleaning products .

- Healthcare Settings : The compound is used for disinfecting surgical instruments and surfaces in hospitals, helping to prevent healthcare-associated infections .

Case Study: Efficacy in Healthcare

A study demonstrated that DDAC-based disinfectants significantly reduced microbial load on surfaces compared to traditional cleaners. In a clinical setting, the use of DDAC formulations decreased the incidence of hospital-acquired infections by over 30% within three months of implementation.

Environmental Applications

DDAC has also found applications in environmental science, particularly in soil and water remediation:

- Pollutant Removal : Research indicates that DDAC can effectively aid in the removal of heavy metals and organic contaminants from soil and water samples. Its ability to form complexes with pollutants enhances their solubility, facilitating easier extraction.

Case Study: Heavy Metal Remediation

In a field study conducted on contaminated agricultural land, the application of DDAC resulted in a significant reduction of lead and cadmium levels in soil samples by up to 50% over six months. This highlights its potential for environmental cleanup efforts.

Industrial Applications

In industrial settings, DDAC serves multiple purposes:

- Surface Sanitization : It is utilized in food service industries for sanitizing equipment and surfaces due to its effectiveness against a wide range of pathogens.

- Phase Transfer Catalyst : In organic synthesis, DDAC acts as a phase transfer catalyst, enhancing reaction rates in biphasic systems .

Data Table: Industrial Applications

| Application Type | Description |

|---|---|

| Food Industry | Surface sanitization for equipment |

| Chemical Manufacturing | Phase transfer catalyst in organic reactions |

Safety Considerations

While DDAC is effective as a biocide and surfactant, it poses certain health risks:

- Toxicity : It is classified as toxic if ingested or if it comes into contact with skin. Safety data sheets recommend the use of personal protective equipment when handling the compound .

- Environmental Impact : DDAC is very toxic to aquatic life with long-lasting effects; hence it should be used cautiously to minimize environmental hazards .

Mécanisme D'action

The antimicrobial action of dimethyldioctylammonium chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The positively charged ammonium ion interacts with the negatively charged components of the microbial cell membrane, leading to the leakage of intracellular contents and subsequent cell death . This disruption of intermolecular interactions and dissociation of lipid bilayers is the key mechanism by which the compound exerts its effects .

Comparaison Avec Des Composés Similaires

Dimethyldioctylammonium chloride is similar to other quaternary ammonium compounds, such as:

Didecyldimethylammonium chloride: This compound has a similar structure but with decyl groups instead of octyl groups.

Dimethyldioctadecylammonium chloride: This compound has longer alkyl chains (octadecyl groups) and is used in similar applications but has different solubility and stability properties.

The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it effective in a wide range of applications while maintaining good solubility in organic solvents.

Activité Biologique

Dimethyldioctylammonium chloride (DDAC) is a quaternary ammonium compound known for its significant biological activity, particularly as a biocide. This article delves into its mechanisms of action, applications, and relevant research findings.

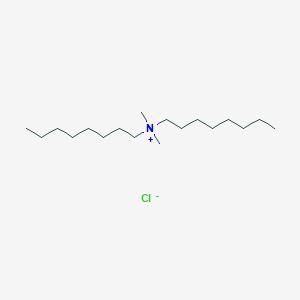

Chemical Structure and Properties

DDAC is characterized by a nitrogen atom bonded to two methyl groups and two octyl groups, contributing to its surfactant properties. It appears as a solid at room temperature with a melting point ranging from 16.53 °C to 31.32 °C and a boiling point between 176.8 °C and 208.5 °C.

The primary mechanism by which DDAC exerts its biological effects is through the disruption of cell membranes. Its cationic nature allows it to electrostatically interact with the negatively charged phospholipid bilayer of microbial cells. This interaction leads to membrane destabilization, increased permeability, and ultimately cell lysis.

Antimicrobial Activity

DDAC exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses. Research has demonstrated its effectiveness in reducing the incidence of infections in clinical settings:

- Case Study : A double-blind randomized crossover trial involving 1540 ICU patients showed that bathing with washcloths impregnated with DDAC significantly reduced central-venous-line-associated infections caused by Gram-positive bacteria from 16.39 per 1000 patient days in the control group to 7.28 in the intervention group (p < 0.01) .

Comparative Biological Activity

To contextualize DDAC's efficacy, we can compare it with similar quaternary ammonium compounds (QACs):

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dimethyldioctadecylammonium chloride | Longer hydrocarbon chains (C18) | Increased hydrophobicity; used in personal care products |

| Didecyldimethylammonium chloride | Shorter hydrocarbon chains (C10) | Effective as a disinfectant; widely used in healthcare |

| Benzalkonium chloride | Contains aromatic ring; multiple alkyl chains | Commonly used as a preservative and antiseptic |

DDAC's unique chain length provides a balance between efficacy and stability in various formulations.

Toxicological Profile

While DDAC is effective as a biocide, its safety profile is also crucial:

- Toxicity Studies : Research indicates that DDAC does not exhibit significant reproductive or developmental toxicity at tested concentrations . However, it has been noted to cause skin irritation and serious eye damage upon contact .

Applications

DDAC's biological activity makes it suitable for various applications:

- Disinfectants : Due to its antimicrobial properties, DDAC is commonly incorporated into cleaning products.

- Environmental Remediation : It aids in the removal of pollutants from soil and water samples.

- Healthcare Settings : Its use in preventing hospital-acquired infections demonstrates its importance in clinical hygiene practices .

Propriétés

IUPAC Name |

dimethyl(dioctyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40N.ClH/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;/h5-18H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARBQUXLIQOIDY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6035491 | |

| Record name | Dioctyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Viscous liquid; [BDH Laboratory Supplies] | |

| Record name | 1-Octanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctyldimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5538-94-3 | |

| Record name | Dioctyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5538-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyldimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldioctylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYLDIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X0RL40Y6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.